molecular formula C8H10ClNO2 B8008415 Methyl 2-aminobenzoate hydrochloride

Methyl 2-aminobenzoate hydrochloride

Cat. No.: B8008415
M. Wt: 187.62 g/mol
InChI Key: ZVVRNGUAGINQLA-UHFFFAOYSA-N
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Description

Methyl 2-aminobenzoate hydrochloride, also known as methyl anthranilate hydrochloride, is an organic compound with the molecular formula C8H10ClNO2. It is the hydrochloride salt form of methyl 2-aminobenzoate, an ester derivative of anthranilic acid. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as a flavoring agent due to its characteristic grape-like odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-aminobenzoate hydrochloride can be synthesized through several methods. One common route involves the esterification of anthranilic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds as follows:

  • Esterification: : Anthranilic acid reacts with methanol under acidic conditions to form methyl 2-aminobenzoate. [ \text{C}_7\text{H}_7\text{NO}_2 + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_8\text{H}_9\text{NO}_2 + \text{H}_2\text{O} ]

  • Formation of Hydrochloride Salt: : The ester is then treated with hydrochloric acid to form the hydrochloride salt. [ \text{C}_8\text{H}_9\text{NO}_2 + \text{HCl} \rightarrow \text{C}8\text{H}{10}\text{ClNO}_2 ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminobenzoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Condensation Reagents: Aldehydes, ketones, and acid catalysts.

Major Products

    Oxidation: Conversion to corresponding carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Condensation: Formation of imines or Schiff bases.

Scientific Research Applications

Chemistry

Methyl 2-aminobenzoate hydrochloride is used as an intermediate in organic synthesis, particularly in the preparation of dyes, pharmaceuticals, and agrochemicals. Its reactivity makes it a valuable building block for complex molecules.

Biology and Medicine

In biological research, this compound is used to study enzyme interactions and as a precursor for the synthesis of bioactive molecules

Industry

The compound is used in the flavor and fragrance industry due to its pleasant odor. It is also employed in the synthesis of polymers and as a corrosion inhibitor in metalworking fluids.

Mechanism of Action

The mechanism by which methyl 2-aminobenzoate hydrochloride exerts its effects depends on its application. In biological systems, it can interact with enzymes and receptors, altering their activity. The amino group can form hydrogen bonds and ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: The parent compound without the hydrochloride salt.

    Ethyl 2-aminobenzoate: An ester derivative with an ethyl group instead of a methyl group.

    Methyl 4-aminobenzoate: An isomer with the amino group in the para position.

Uniqueness

Methyl 2-aminobenzoate hydrochloride is unique due to its specific reactivity and solubility properties imparted by the hydrochloride salt. This makes it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

methyl 2-aminobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVRNGUAGINQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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